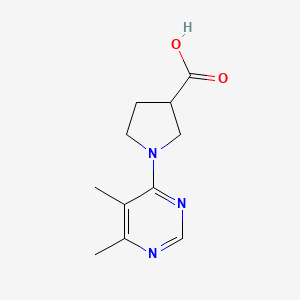
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C11H15N3O2 It is characterized by a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, and a pyrrolidine ring attached to a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves the reaction of 5,6-dimethylpyrimidine with pyrrolidine-3-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Formation of 5,6-dimethylpyrimidine through the reaction of appropriate precursors.
Step 2: Coupling of 5,6-dimethylpyrimidine with pyrrolidine-3-carboxylic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Step 3: Purification of the product through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Bulk synthesis: Using large reactors and continuous flow systems to produce the compound in significant quantities.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pirimicarb: A compound with a similar pyrimidine structure, used as an insecticide.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, used in various medicinal and industrial applications.
Uniqueness
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of a dimethylpyrimidine ring and a pyrrolidine carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C11H15N3O2 |
|---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c1-7-8(2)12-6-13-10(7)14-4-3-9(5-14)11(15)16/h6,9H,3-5H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
XSFPXGSMBYYGKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN=C1N2CCC(C2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13013606.png)
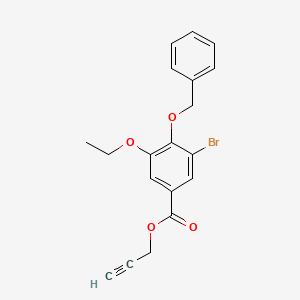
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoicacid](/img/structure/B13013624.png)
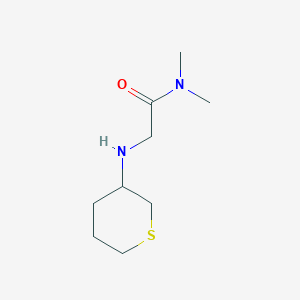
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13013631.png)
![1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B13013634.png)
![7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13013644.png)

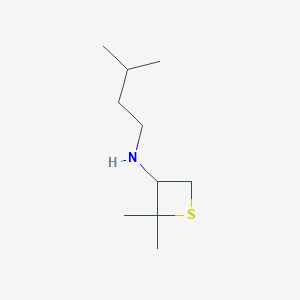
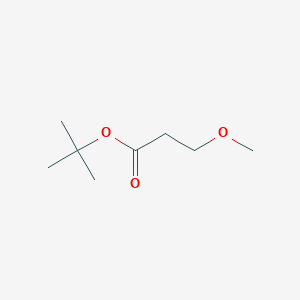
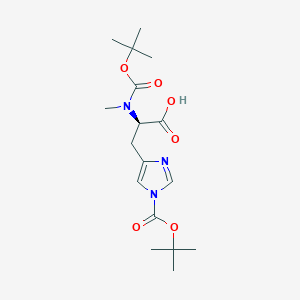
![tert-Butyl ((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopropan]-1-yl)carbamate](/img/structure/B13013675.png)
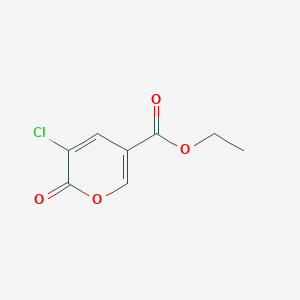
![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
